molecular formula C18H22O5 B049306 エリアニン CAS No. 95041-90-0

エリアニン

カタログ番号 B049306
CAS番号: 95041-90-0
分子量: 318.4 g/mol
InChIキー: UXDFUVFNIAJEGM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Erianin is a natural compound of interest in various scientific studies due to its pharmacological effects and chemical properties. It is the main component of the traditional Chinese medicine Dendrobium and exhibits a broad spectrum of biological activities, including anti-inflammatory, antiviral, antitumor, and antiangiogenic effects (Yang et al., 2023).

Synthesis Analysis

The synthesis of organic compounds like Erianin can be guided by quantitative structure property/activity relationships (QSP/AR), which predict the compound structure with optimized activity based on a data set of molecular descriptors (MDs). This approach involves both experimental and theoretical MDs to correlate structural parameters with biological activities and physicochemical properties (Sahoo et al., 2016).

Molecular Structure Analysis

Understanding the molecular structure of Erianin involves the generation of molecular descriptors (MDs), which are crucial for understanding the relationship between the compound's structure and its physicochemical or biological activities. MDs can be classified into experimental and theoretical types, with the latter including structural and quantum chemical descriptors derived from molecular graphs or the topology of the molecules (Sahoo et al., 2016).

Chemical Reactions and Properties

On-surface synthesis provides insights into the chemical reactions and properties of compounds like Erianin. This method has demonstrated the potential for creating new organic materials through chemical reactions directly on surfaces, offering control over the reaction products, kinetics, and yield. Such control is pivotal for understanding the chemical properties of Erianin and its derivatives (Clair & de Oteyza, 2019).

Physical Properties Analysis

The study of mechanochemical (MC) syntheses of functional materials, including those related to Erianin, highlights the importance of the physical properties of the reactants. MC reactions depend on material functions such as Gibbs free energy change of formation, showing how the physical characteristics of starting materials influence the synthesis process and the properties of the final compounds (Zhang & Saito, 2012).

Chemical Properties Analysis

The chemical properties of Erianin can be influenced by its synthesis methods and the structural chemistry of its components. For instance, the hydrothermal synthesis of zeolites, a process related to the formation of complex molecular structures, outlines the significance of understanding reaction mechanisms, which can be applied to the synthesis and analysis of Erianin's chemical properties (Cundy & Cox, 2005).

科学的研究の応用

トリプルネガティブ乳がん(TNBC)治療

エリアニンは、SRCを介したコレステロール代謝を抑制することで、TNBCの進行を阻害する可能性を示しています . これは、TNBCが効果的な生物学的治療標的を持たない高度に悪性な乳がんのサブタイプであるため、重要です。エリアニンは、細胞増殖と移動を阻害し、アポトーシスを促進し、in vivoで腫瘍増殖を抑制する能力があるため、TNBC治療の潜在的な候補です。

コレステロール代謝干渉

TNBCにおけるエリアニンの抗がん効果は、コレステロール合成と取り込みへの影響による部分的です . SRCを標的とすることで、エリアニンはコレステロールに関連する遺伝子をダウンレギュレートします。コレステロールは、がん細胞膜の構造と機能に不可欠であるため、がんの進行を阻害します。

抗酸化活性

エリアニンは、さまざまながんに関連する酸化ストレスと戦う上で有益な抗酸化作用を示しています . 酸化ストレスは、DNA損傷やがんの進行につながる可能性があり、エリアニンなどの抗酸化物質はこれらの影響を軽減できます。

幅広い抗腫瘍スペクトル

研究により、エリアニンは幅広い抗腫瘍スペクトルを持ち、肝腫瘍、メラノーマ、非小細胞肺がん、骨髄性白血病、乳がん、骨肉腫など、さまざまながんに対して顕著な効果を示すことが示されています . この幅広い有効性は、エリアニンが汎用性の高い抗がん剤としての可能性を持っていることを示しています。

分子標的予測

ネットワーク薬理学と分子ドッキング研究を使用して、エリアニンのがん特異的標的を予測してきました . これらの標的を特定することは、エリアニンの抗がん活性の分子メカニズムを理解し、標的療法を開発するために不可欠です。

薬物開発と構造改変

水溶性などの課題を克服するために、研究者はエリアニンのin vitro合成方法と構造改変を開発してきました . これらの進歩は、薬物のバイオアベイラビリティと治療効果を向上させるために不可欠です。

in vivo代謝研究

エリアニンのin vivo代謝を理解することは、治療薬としての開発に不可欠です . これらの研究は、エリアニンの薬物動態と薬力学を決定するのに役立ちます。これは、投与量と投与方法のガイドラインにとって重要です。

シグナル伝達経路の探求

エリアニンの分子標的との相互作用は、KEGGなどのデータベースを使用して、さまざまなシグナル伝達経路にマッピングされています . この探求は、エリアニンが調節または阻害する可能性のある経路を特定するのに役立ち、その作用機序に関する洞察を提供します。

作用機序

Target of Action

Erianin, a major bisbenzyl compound extracted from Dendrobium chrysotoxum Lindl., has shown potential therapeutic effects on various cancers . The primary targets of Erianin are SRC , CRAF, and MEK1/2 . These targets play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and differentiation .

Mode of Action

Erianin interacts with its targets, leading to a series of changes in cellular processes. It potently inhibits the expression of SRC, which mediates the anticancer effect of Erianin in triple-negative breast cancer (TNBC) . Erianin also suppresses the CRAF and MEK1/2 kinases, thereby inhibiting the MAPK signaling pathway .

Biochemical Pathways

Erianin affects multiple signaling pathways. The ERK1/2, PI3K/Akt, JAK2/STAT3, HIF-1α/PD-L1, PPT1/mTOR, JNK/c-Jun, and p38 MAPK signal pathways are among the most significant . By inhibiting these pathways, Erianin can disrupt the normal functioning of cancer cells, leading to their death .

Pharmacokinetics

Erianin’s pharmacokinetics is characterized by poor water solubility and low bioavailability, which greatly affect and limit its further development and application . The exploration of more extensive pharmacological effects and mechanisms, clarification of pharmacokinetics, and synthesis of erianin derivatives are worthwhile and meaningful .

Result of Action

Erianin can significantly inhibit TNBC cell proliferation and migration, promote cell apoptosis, and inhibit the growth of transplanted tumors in mice . It also induces G2/M-phase arrest, apoptosis, and autophagy via the ROS/JNK signaling pathway in human osteosarcoma cells .

Action Environment

The action of Erianin can be influenced by various environmental factors. For instance, the efficacy of Erianin can be affected by the tumor microenvironment, which includes factors such as hypoxia, acidity, and the presence of various immune cells

将来の方向性

Erianin has shown broad-spectrum antitumor effects, and its tumor-suppressive effects have been confirmed in the study of various diseases . Future research could focus on exploring more extensive pharmacological effects and mechanisms, clarifying pharmacokinetics, and synthesizing the derivatives of Erianin .

特性

IUPAC Name

2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h7-11,19H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDFUVFNIAJEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=CC(=C(C(=C2)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326751
Record name Erianin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95041-90-0
Record name Erianin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95041-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erianin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Erianin
Reactant of Route 2
Erianin
Reactant of Route 3
Reactant of Route 3
Erianin
Reactant of Route 4
Reactant of Route 4
Erianin
Reactant of Route 5
Erianin
Reactant of Route 6
Erianin

Q & A

Q1: What are the primary molecular targets of erianin, and how does it interact with them?

A1: Erianin has been shown to interact with multiple molecular targets, including:

  • Pyruvate Carboxylase (PC): Erianin directly binds to and inhibits PC enzymatic activity, disrupting the replenishment of the tricarboxylic acid (TCA) cycle and impacting cancer cell proliferation. []
  • β-catenin: Erianin can bind to β-catenin, inhibiting its nuclear translocation and transcriptional activity, ultimately affecting downstream gene expression related to cell growth. []
  • JNK Signaling Pathway: Erianin activates the c-Jun N-terminal kinase (JNK) signaling pathway, contributing to its antiproliferative and pro-apoptotic effects. [, , ]
  • PI3K/Akt Signaling Pathway: Erianin can both activate and inhibit the PI3K/Akt signaling pathway, depending on the cell type and context, influencing cell survival, apoptosis, and metabolic processes. [, , , ]

Q2: How does erianin induce apoptosis in cancer cells?

A2: Erianin demonstrates pro-apoptotic effects through various mechanisms, including:

  • Mitochondrial Pathway: Erianin can trigger the intrinsic apoptotic pathway by disrupting mitochondrial membrane potential, releasing cytochrome c, and activating caspases. [, ]
  • Death Receptor Pathway: Erianin can also engage the extrinsic apoptotic pathway, upregulating death receptors like DR5 and activating downstream caspases. []
  • Modulation of Bcl-2 Family Proteins: Erianin influences the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, tipping the scales towards apoptosis. [, , ]

Q3: How does erianin impact cell cycle progression?

A3: Erianin has been shown to induce cell cycle arrest, particularly in the G2/M phase, by:

  • Upregulating cyclin-dependent kinase inhibitors (CDKIs): Erianin increases the expression of CDKIs like p21 and p27, inhibiting the activity of cyclin-CDK complexes required for cell cycle progression. [, ]
  • Downregulating cyclins and CDKs: Erianin suppresses the expression of cyclins (e.g., Cyclin B1) and CDKs (e.g., CDK1), further contributing to G2/M phase arrest. [, ]

Q4: Does erianin affect cancer cell metabolism?

A4: Yes, erianin demonstrates an impact on cancer cell metabolism through:

  • Inhibition of Aerobic Glycolysis: Erianin can suppress aerobic glycolysis, a key metabolic pathway in cancer cells, by downregulating key enzymes like hexokinase 2 (HK2), potentially via the Akt-GSK3β signaling pathway. []
  • Metabolic Reprogramming: By inhibiting PC, erianin disrupts the TCA cycle, forcing metabolic adaptations that hinder cancer cell proliferation. []

Q5: Beyond direct antitumor effects, how else does erianin influence cancer progression?

A5: Erianin exhibits additional anticancer properties, including:

  • Inhibition of Angiogenesis: Erianin can suppress the formation of new blood vessels, limiting tumor growth and metastasis. [, , ]
  • Suppression of Tumor Cell Migration and Invasion: Erianin inhibits the migration and invasion of cancer cells, potentially by interfering with epithelial-to-mesenchymal transition (EMT). [, , ]
  • Modulation of Immune Response: Erianin influences the immune response to cancer, potentially by regulating cytokine production and immune cell activity. [, ]
  • Reversal of Drug Resistance: Erianin shows promise in overcoming drug resistance in cancer cells, potentially by modulating drug efflux pumps like P-gp. []

Q6: What is the molecular formula, weight, and relevant spectroscopic data for erianin?

A6:

    Q7: How stable is erianin under various conditions?

    A7: Erianin exhibits good stability in normal saline and serum. [] Pharmacokinetic studies in rats revealed that erianin's half-life varied depending on the administration route and formulation. [, , ]

    Q8: What strategies are being explored to enhance erianin's solubility and bioavailability?

    A8: Due to its poor water solubility, which can limit its therapeutic application, several approaches are under investigation to improve erianin's bioavailability:

    • Formulation as a Fat Emulsion: Erianin formulated as a fat emulsion has demonstrated improved pharmacokinetic parameters in animal studies. [, ]
    • Development of Erianin Salts: Erianin salts have been synthesized and show enhanced water solubility compared to the parent compound. []

    Q9: What types of in vitro assays have been used to study the anticancer activity of erianin?

    A9: Various in vitro assays have been employed to investigate erianin's anticancer effects:

    • Cell viability and proliferation assays (MTT, CCK-8): These assays assess erianin's cytotoxic effects and its impact on cancer cell growth and proliferation. [, , , , , , , , , , , , , , , , , , , ]
    • Apoptosis assays (Annexin V staining, caspase activity): These assays evaluate erianin's ability to induce programmed cell death in cancer cells. [, , , , , , ]
    • Cell cycle analysis (flow cytometry): This method determines if erianin arrests the cell cycle at specific phases, indicating its interference with cell division. [, , , , , , , ]
    • Migration and invasion assays (wound healing, Transwell): These assays assess erianin's ability to hinder cancer cell motility and invasiveness, critical for metastasis. [, , , , , , , , , ]
    • Angiogenesis assays (tube formation): These assays evaluate erianin's potential to inhibit the formation of new blood vessels, crucial for tumor growth and survival. []

    Q10: What animal models have been used to study erianin's anticancer effects?

    A10: Several animal models have been employed to investigate erianin's in vivo anticancer activity:

    • Xenograft Models: Human cancer cells are implanted into immunocompromised mice (e.g., nude mice). Erianin treatment is then administered to evaluate its effects on tumor growth, metastasis, and survival. [, , , , , , ]
    • Syngeneic Models: Mouse cancer cells are implanted into immunocompetent mice of the same genetic background. This model allows for studying erianin's effects on tumor-immune system interactions. []

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。